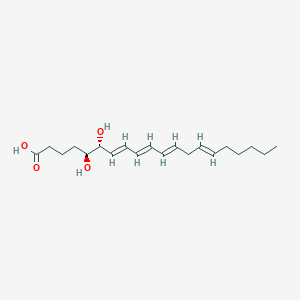

5(S),6(R)-diHETE

CAS No.:

Cat. No.: VC14487952

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32O4 |

|---|---|

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | (5S,6R,7E,9E,11E,14E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |

| Standard InChI | InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |

| Standard InChI Key | UVZBUUTTYHTDRR-QZBGSEDNSA-N |

| Isomeric SMILES | CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |

| Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

Introduction

Structural and Physicochemical Properties

Chemical Identity and Stereochemistry

5(S),6(R)-DiHETE is characterized by a 20-carbon chain with four double bonds at positions 7E, 9E, 11Z, and 14Z, along with hydroxyl groups at carbons 5 (S-configuration) and 6 (R-configuration) . The stereochemistry is critical for its biological activity, as evidenced by comparative studies of synthetic isomers . The canonical SMILES notation for the compound is:

\text{CCCCC/C=C\C/C=C\C=C\C=CC@@H](O)C@@HCCCC(O)=O} $$ .

Physicochemical Characteristics

The compound’s logP value of 4.73 indicates moderate lipophilicity, favoring membrane interactions . Its solubility profile includes:

Storage recommendations emphasize stability at -20°C, with degradation risks upon repeated freeze-thaw cycles .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Exact Mass | 336.23006 g/mol |

| logP | 4.73 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 14 |

Biosynthesis and Metabolic Pathways

Nonenzymatic Hydrolysis of LTA4

The primary route for 5(S),6(R)-DiHETE formation is the hydrolysis of LTA4, an unstable epoxide intermediate in the leukotriene cascade. This reaction proceeds spontaneously but is accelerated in aqueous environments, yielding two diastereomers: 5(S),6(R)-DiHETE and 5(S),6(S)-DiHETE .

Enzymatic Conversion

Mouse liver cytosolic epoxide hydrolase catalyzes the stereoselective conversion of LTA4 to 5(S),6(R)-DiHETE, highlighting an alternative regulatory mechanism . Additionally, porcine leukocyte 5-lipoxygenase exhibits 6(R)-oxygenase activity, converting 5-HETE into 5(S),6(R)-DiHETE .

Metabolic Fate: Lipoxin Synthesis

Human platelets transform 5(S),6(R)-DiHETE into lipoxin A4 (LXA4) and its 11-trans isomer via 15-lipoxygenase activity . This pathway parallels the conversion of LTA4 to lipoxins, suggesting functional redundancy in inflammatory resolution . Incubation studies demonstrate:

-

LXA4 Formation: Peak production within 30 minutes.

Biological Activities and Pharmacological Effects

Receptor Interactions

5(S),6(R)-DiHETE acts as a weak agonist at LTD4 receptors in guinea pig lung membranes, with potency significantly lower than native leukotrienes . This partial agonism suggests modulatory roles in bronchoconstriction and vascular permeability.

Smooth Muscle Contraction

In guinea pig ileum, 5(S),6(R)-DiHETE induces concentration-dependent contractions with an ED50 of 1.3 µM . This effect is mediated through calcium signaling pathways, though the exact receptor targets remain unclear.

Comparative Activity of Stereoisomers

Muller et al. (1989) synthesized four 5,6-diHETE isomers and compared their bioactivities :

-

5(S),6(R)-DiHETE: Highest contractile activity in ileum.

-

5(S),6(S)-DiHETE: 40% reduced potency.

These findings underscore the stereochemical dependence of biological activity.

Research Applications and Experimental Considerations

In Vitro and Ex Vivo Models

-

Platelet Incubations: Used to study lipoxin synthesis pathways .

-

Guinea Pig Lung Membranes: Employed for receptor affinity assays .

Table 2: Stock Solution Preparation Guidelines

| Concentration | Volume Required (per 1 mg) |

|---|---|

| 1 mM | 2.97 mL |

| 5 mM | 0.59 mL |

| 10 mM | 0.30 mL |

Synthesis and Analytical Characterization

Synthetic Routes

5(S),6(R)-DiHETE is synthesized via:

-

Saponification of LTA4 Methyl Ester: Yields free acid form .

-

Enzymatic Hydrolysis: Using murine epoxide hydrolase for stereocontrol .

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 270–280 nm) resolves 5(S),6(R)-DiHETE from its isomers . Key elution characteristics:

-

Retention Time: 12–14 minutes (C18 column, methanol/water gradient).

-

Co-Elution Studies: Confirm identity against synthetic standards .

Implications for Inflammatory Disease Research

Pro-Inflammatory vs. Resolution Roles

While 5(S),6(R)-DiHETE exhibits pro-contractile effects, its conversion to anti-inflammatory lipoxins suggests dual roles in inflammation . This duality positions it as a potential biomarker for assessing inflammatory phase transitions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume